4-Bromopyrene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromopyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Br/c17-14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHTZTOPYZKQLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169544 | |
| Record name | Pyrene, 4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1732-26-9 | |
| Record name | 4-Bromopyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1732-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrene, 4-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001732269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrene, 4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromopyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity and Derivatization of 4 Bromopyrene
Cross-Coupling Reactions Utilizing 4-Bromopyrene
This compound is a versatile building block in organic synthesis, frequently employed in various palladium-catalyzed cross-coupling reactions to construct complex polycyclic aromatic hydrocarbons and functional materials. These reactions leverage the reactivity of the carbon-bromine bond, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling for Arylation
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between organoboron compounds and organic halides, catalyzed by a palladium complex. tcichemicals.com This reaction is widely used to arylate this compound, introducing various aryl groups at the 4-position of the pyrene (B120774) core. The general scheme involves the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base. tcichemicals.commdpi.com
The efficiency of the Suzuki-Miyaura coupling can be influenced by several factors, including the choice of catalyst, base, and solvent. For instance, good yields have been obtained using Pd(PPh₃)₄ as the catalyst with K₃PO₄ as the base in 1,4-dioxane. mdpi.com The reaction is also amenable to "green chemistry" principles, with protocols developed for carrying out the coupling in water using specialized palladium complexes. rsc.org The reactivity of the organic halide is a key factor, with aryl iodides generally reacting faster than aryl bromides. wikipedia.org
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Key Feature | Reference |
|---|---|---|---|---|---|---|
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good yields for electron-rich boronic acids. mdpi.com | mdpi.com |
| 4-iodoanisole | Phenylboronic acid | Pd/C | K₂CO₃ | DMF | Microwave-assisted synthesis. scielo.org.mx | scielo.org.mx |
| 4- and 5-halo-1,2,3-triazoles | Arylboronic acids | Expanded-ring N-heterocyclic carbene palladium complex | - | Water | "Green chemistry" approach. rsc.org | rsc.org |
Sonogashira Coupling for Alkynylation
The Sonogashira coupling is a fundamental reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This reaction allows for the direct introduction of alkynyl groups onto the pyrene scaffold, yielding alkynylpyrene derivatives. These products are of significant interest for their applications in materials science and as fluorescent probes. nih.gov
The reaction is generally carried out under mild conditions, often at room temperature, and is tolerant of a variety of functional groups. wikipedia.org this compound can be effectively coupled with various terminal alkynes using standard Sonogashira conditions. nih.govorgsyn.org The choice of solvent can impact the reaction rate, with polar solvents like DMF sometimes leading to faster reactions compared to nonpolar solvents like toluene. lucp.net Copper-free Sonogashira protocols have also been developed to address the environmental concerns associated with the copper co-catalyst. libretexts.org
| Aryl Halide | Alkyne | Catalyst System | Base | Key Application/Feature | Reference |
|---|---|---|---|---|---|
| 1-Bromopyrene (B33193) | Ethynyl-functionalized deoxyribose derivative | Pd(0) catalyst, Cu(I) co-catalyst | - | Synthesis of fluorescent C-nucleosides. nih.gov | nih.gov |
| 1-Bromopyrene | - | 10% Pd(PPh₃)₄, 3% CuI | NEt₃ | General synthesis of alkynylpyrenes. orgsyn.org | orgsyn.org |
| 2-bromo-4-iodo-quinoline | Terminal alkyne | - | - | Demonstrates regioselectivity, with the acetylene (B1199291) adding to the more reactive iodide position. libretexts.org | libretexts.org |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. libretexts.org This reaction has been successfully applied to this compound to synthesize various N-arylpyrene derivatives. orgsyn.orgchemrxiv.org The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. chemspider.com
For instance, the coupling of 1-bromopyrene with diphenylamine (B1679370) has been achieved using a Pd(OAc)₂ catalyst and an XPhos ligand. chemrxiv.org The reaction conditions can be optimized for both solid-phase and solution-phase synthesis. chemrxiv.org The choice of ligand is crucial and can influence the reaction's efficiency and the potential for creating products with high enantiopurity when chiral amines are used. libretexts.org
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 1-Bromopyrene | Diphenylamine | Pd(OAc)₂ / XPhos | NaOᵗBu | - | >90% | chemrxiv.org |
| 1-Bromopyrene | Ar₂NH (Ar = p-OMePh) | Pd(OAc)₂ / t-Bu₃P | Cs₂CO₃ | Toluene | 80% | orgsyn.org |
| 2-bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOᵗBu | Toluene | 60% | chemspider.com |
Palladium-Catalyzed Coupling Reactions for Diverse Architectures
Beyond the specific named reactions above, palladium catalysis offers a broad platform for constructing diverse molecular architectures starting from this compound. nih.govnobelprize.org These reactions are fundamental to modern organic synthesis, enabling the creation of complex molecules from simpler precursors. nobelprize.org The Heck reaction, for example, allows for the arylation of olefins with aryl halides. mdpi.com
A variety of palladium catalysts and reaction conditions can be employed to couple this compound with different organic partners, leading to a wide array of functionalized pyrene derivatives. rsc.org The versatility of these methods allows for the fine-tuning of the electronic and photophysical properties of the resulting pyrene-based materials.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, the bromide atom in this compound, by a nucleophile. pressbooks.pub In a typical nucleophilic substitution, an electron-rich species (the nucleophile) attacks the electron-deficient carbon atom bonded to the halogen. pressbooks.pubscience-revision.co.uk The carbon-bromine bond is polar, with the carbon atom carrying a partial positive charge, making it susceptible to attack by nucleophiles. pressbooks.publibretexts.org
The reaction can proceed through different mechanisms, primarily Sₙ1 or Sₙ2, depending on the structure of the substrate and the reaction conditions. science-revision.co.uk For aryl halides like this compound, direct nucleophilic aromatic substitution is generally difficult and requires harsh conditions or the presence of strong electron-withdrawing groups on the aromatic ring. However, under specific conditions, such as heating with water, a slow substitution of the halogen with a hydroxyl group can occur to form an alcohol. chemguide.co.uk
Reactions Involving Organometallic Intermediates
Organometallic compounds, which contain a metal-carbon bond, are crucial in many synthetic transformations. libretexts.orgnumberanalytics.com this compound can be converted into an organometallic intermediate, which can then be used in subsequent reactions. A common method for preparing organometallic compounds is the reaction of an organic halide with a metal, such as lithium or magnesium. libretexts.org
Grignard Reagent Formation and Subsequent Reactions
The reaction of this compound with magnesium metal in an appropriate ether solvent, such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF), leads to the formation of the corresponding Grignard reagent, 4-pyrenylmagnesium bromide. mnstate.eduleah4sci.compressbooks.pub This organometallic compound effectively reverses the polarity of the C4 carbon, transforming it from an electrophilic site in this compound to a potent nucleophilic carbanion in the Grignard reagent. mnstate.edubyjus.com
The formation process involves the insertion of magnesium into the carbon-bromine bond and must be conducted under anhydrous conditions, as the highly basic Grignard reagent readily reacts with protic solvents like water or alcohols. leah4sci.combyjus.com
Once formed, 4-pyrenylmagnesium bromide serves as a powerful nucleophile for creating new carbon-carbon and carbon-heteroatom bonds. It readily reacts with a wide array of electrophiles. For instance, reaction with carbonyl compounds such as aldehydes and ketones yields secondary and tertiary alcohols, respectively. pressbooks.pubbyjus.com The general mechanism involves the nucleophilic attack of the pyrenyl carbanion on the electrophilic carbonyl carbon, forming an alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final alcohol product. leah4sci.com
While specific examples for this compound are not extensively detailed in the provided literature, the conversion of the analogous 2-bromopyrene (B1587533) to a phenol (B47542) was achieved by reacting its Grignard reagent with diborane (B8814927) followed by alkaline peroxide, illustrating a pathway to introduce hydroxyl groups. tandfonline.com
Table 1: Potential Reactions of 4-Pyrenylmagnesium Bromide This table illustrates the expected products from the reaction of the Grignard reagent derived from this compound with various common electrophiles, based on established Grignard reaction chemistry.
| Electrophile | Reagent Structure | Product Class | Expected Product Structure |
|---|---|---|---|
| Formaldehyde | H₂C=O | Primary Alcohol | ![]() |
| Aldehyde | R-CHO | Secondary Alcohol | R) |
| Ketone | R-CO-R' | Tertiary Alcohol | RR') |
| Carbon Dioxide | CO₂ | Carboxylic Acid | ![]() |
| Ester | R-COOR' | Tertiary Alcohol (after double addition) | R2) |
Lithiation and Electrophilic Quenching
An alternative method for activating the C4 position of the pyrene core involves halogen-lithium exchange. Treatment of this compound with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures results in the formation of 4-lithiopyrene. rsc.orgresearchgate.net This reaction is generally rapid and efficient, providing another route to a nucleophilic pyrene species.
The resulting 4-lithiopyrene is a highly reactive intermediate that can be "quenched" with various electrophiles to introduce a wide range of substituents at the 4-position. benthamopenarchives.commdpi.com For example, reacting this compound with n-BuLi and then with methyl iodide (CH₃I) or ethylene (B1197577) oxide yields the corresponding 4-methylpyrene (B1618991) and 4-(2-hydroxyethyl)pyrene, respectively. rsc.orgresearchgate.net This methodology is analogous to the well-established lithiation of 1-bromopyrene, which upon quenching with dimethylformamide (DMF) produces 1-pyrenecarbaldehyde in good yield. orgsyn.orgorgsyn.org Similarly, the lithiation of 1-bromopyrene followed by reaction with trimethylborate is a known route to 1-pyreneboronic acid, a key substrate for Suzuki coupling reactions. uky.edu
Table 2: Reported Products from Lithiation of this compound and Subsequent Electrophilic Quenching This table summarizes specific examples of derivatization via the lithiation of this compound as documented in the literature.
| Starting Material | Reagents | Electrophile | Product | Reference |
|---|---|---|---|---|
| This compound | 1. n-BuLi | 2. CH₃I | 4-Methylpyrene | rsc.org, researchgate.net |
| This compound | 1. n-BuLi | 2. Ethylene Oxide | 4-(2-Hydroxyethyl)pyrene | rsc.org, researchgate.net |
Formation of Fused Heterocyclic Pyrene Derivatives
This compound is a key precursor for the synthesis of extended pyrene systems where heterocyclic rings are fused to the pyrene core at the 4- and 5-positions. rsc.orgresearchgate.net These fused derivatives are of significant interest for their unique electronic and photophysical properties, which are relevant to materials science. rsc.org
The synthesis of these complex structures often involves multi-step sequences that utilize the reactivity of the bromine substituent in this compound. Research has demonstrated the preparation of pyrene derivatives fused with thiophene, furan, and pyrrole (B145914) rings starting from this compound. rsc.orgresearchgate.net While the specific multi-step pathways are intricate, they leverage the C4-Br bond to build up the necessary framework before the final ring-closing and aromatization steps that yield the fused heterocyclic product. These synthetic strategies highlight the importance of this compound as a building block for creating larger, more complex polycyclic aromatic systems with tailored properties. researchgate.net
Synthesis of Polymeric and Supramolecular Structures
The pyrene nucleus is a valuable component in the fields of organic electronics and supramolecular chemistry due to its rigid structure and distinct photophysical properties. rsc.orguky.edu this compound serves as a critical building block for incorporating the pyrene moiety into polymers and large, well-defined supramolecular assemblies. rsc.org This is primarily achieved through palladium-catalyzed cross-coupling reactions, where the carbon-bromine bond is selectively activated to form new carbon-carbon or carbon-nitrogen bonds.
Commonly employed cross-coupling reactions include:
Suzuki-Miyaura Coupling: This reaction couples this compound with an organoboron compound (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base to form a new C-C bond. wikipedia.orglibretexts.org It is a powerful method for synthesizing biaryl structures and conjugated polymers. nii.ac.jpscholaris.ca
Sonogashira-Hagihara Coupling: This reaction joins this compound with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst, to create C(sp²)-C(sp) bonds. wikipedia.orglibretexts.org This method is essential for synthesizing pyrene-containing poly(p-phenyleneethynylene)s (PPEs) and other conjugated materials with extended π-systems. gdut.edu.cn
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between this compound and an amine. chemrxiv.orglibretexts.org It is a key method for synthesizing pyrene-based arylamines, which are widely used as hole-transport materials in organic light-emitting diodes (OLEDs). chemrxiv.org
Table 3: Examples of Cross-Coupling Reactions for Extending the this compound Core This table outlines the general schemes for major cross-coupling reactions using this compound as a substrate, leading to the formation of larger, functional molecules.
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(0) catalyst, Base | 4-Arylpyrene (Pyrene-R) |
| Sonogashira-Hagihara Coupling | R-C≡CH | Pd(0) catalyst, Cu(I) co-catalyst, Base | 4-Alkynylpyrene (Pyrene-C≡C-R) |
| Buchwald-Hartwig Amination | R₂NH | Pd(0) catalyst, Base | 4-(Diarylamino)pyrene (Pyrene-NR₂) |
Spectroscopic Analysis and Characterization of 4 Bromopyrene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the unambiguous structure determination of organic molecules, including 4-bromopyrene and its derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms within the molecule.
For this compound, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) displays a complex multiplet pattern in the aromatic region, typically between δ 7.8 and 8.5 ppm. mdpi.comscielo.br The specific chemical shifts and coupling constants of the nine distinct protons on the pyrene (B120774) core allow for precise assignment and confirmation of the bromine substituent at the C4 position. For instance, a recent study reported the ¹H NMR spectrum of this compound showing signals at δ 8.42 (d, J = 9.2 Hz, 1H), 8.24–8.18 (m, 3H), 8.15 (d, J = 9.2 Hz, 1H), 8.09–8.02 (m, 2H), and 8.02–7.96 (m, 2H). mdpi.com
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of the carbon atoms in the pyrene skeleton. The carbon atom directly bonded to the bromine (C4) shows a characteristic shift, and the signals for the other 15 carbon atoms provide a complete structural fingerprint. rsc.org The introduction of different substituents onto the this compound framework leads to predictable changes in the NMR spectra, enabling the characterization of a wide array of derivatives. scielo.brrsc.org
Table 1: Representative ¹H NMR Data for this compound and a Derivative
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Reference |
|---|---|---|---|
| This compound | CDCl₃ | 8.42 (d, J=9.2), 8.24-8.18 (m), 8.15 (d, J=9.2), 8.09-8.02 (m), 8.02-7.96 (m) | mdpi.com |
| 1-Acetyl-4-bromopyrene | - | - | oup.com |
Note: Specific peak assignments for all protons require detailed 2D NMR analysis.
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry (MS) is an essential analytical technique used to confirm the molecular weight and elemental composition of this compound. In a typical mass spectrum of this compound, the molecular ion peak (M⁺) is observed, which corresponds to the mass of the intact molecule. shimadzu.com Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum of this compound exhibits a characteristic isotopic pattern for the molecular ion. neu.edu.tr There will be two peaks of nearly equal intensity separated by two mass units: one for the molecule containing the ⁷⁹Br isotope and one for the molecule with the ⁸¹Br isotope. neu.edu.trresearchgate.net
The calculated monoisotopic mass of this compound (C₁₆H₉⁷⁹Br) is 279.9888 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the confirmation of the elemental formula C₁₆H₉Br. worktribe.com Fragmentation patterns observed in the mass spectrum can also offer additional structural information. For derivatives of this compound, MS is used to verify the successful incorporation of new functional groups by observing the corresponding increase in molecular weight. rsc.org
Table 2: Mass Spectrometry Data for this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₆H₉Br | nih.gov |
| Molecular Weight | 281.15 g/mol | nih.gov |
| Exact Mass (⁷⁹Br) | 279.9888 Da | nih.gov |
| Expected M⁺ Isotopic Pattern | Two peaks of ~1:1 intensity at m/z ~280 and ~282 | neu.edu.tr |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy reveals information about the electronic transitions within a molecule. The UV-Vis spectrum of pyrene and its derivatives is characterized by strong, well-defined absorption bands. psu.edursc.org For this compound, the spectrum typically shows two main absorption regions. One region features intense, structured bands corresponding to the S₀ → S₂ transition, while a weaker, less structured band at longer wavelengths is assigned to the S₀ → S₁ transition. psu.edu
In a solvent like chloroform, pyrene derivatives generally exhibit two primary absorption ranges. worktribe.com The introduction of the bromine atom at the 4-position causes a slight red-shift (bathochromic shift) in the absorption bands compared to unsubstituted pyrene, which is a common effect of halogen substitution on aromatic systems. acs.org The absorption spectra of pyrene derivatives are generally not significantly affected by the polarity of the solvent, indicating that the ground state interactions with the solvent are minimal. worktribe.com Further functionalization of this compound can lead to more significant shifts and changes in the absorption profile, depending on the electronic nature of the substituent. worktribe.comresearchgate.net
Table 3: Typical UV-Vis Absorption Maxima (λₘₐₓ) for Pyrene Derivatives
| Compound | Solvent | Absorption Maxima (λₘₐₓ, nm) | Reference |
|---|---|---|---|
| Pyrene | Dichloromethane | ~336 | core.ac.uk |
| 1,6-disubstituted pyrene derivative | Chloroform | 344-366 | worktribe.com |
| Bound Pyrene in Polyethylene | Polyethylene | 345 | acs.org |
Photoluminescence (PL) and Fluorescence Spectroscopy
Photoluminescence (PL) spectroscopy, which includes fluorescence and phosphorescence, is a powerful technique for investigating the excited-state properties of molecules like this compound. sci-hub.se Pyrene and its derivatives are well-known for their excellent fluorescence properties. nii.ac.jpmdpi.com
Steady-state fluorescence spectroscopy measures the emission of light from a sample after it has been excited by a continuous light source. The fluorescence spectrum of pyrene derivatives typically shows characteristic vibronic structures. researchgate.net The introduction of a bromine atom, a heavy atom, can influence the fluorescence properties. The heavy-atom effect can enhance intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet state (T₁), which may lead to a decrease in the fluorescence quantum yield and an increase in phosphorescence.
The emission spectra of pyrene derivatives often exhibit a red-shift as the conjugation of the system increases. core.ac.uk For example, the emission maximum of a symmetrically disubstituted pyrene derivative was observed at 428 nm, which is red-shifted compared to its mono-substituted counterpart. worktribe.com The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is an important parameter determined from these measurements. For a series of pyrenyl-substituted pyrenes, quantum yields were found to be high, in the range of 0.75 to 0.99. core.ac.uk
Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation with a short pulse of light. This technique provides the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. psu.edu The fluorescence lifetime is sensitive to the molecule's environment and any processes that quench (deactivate) the excited state.
For pyrene derivatives, the fluorescence decay is often fitted to a multi-exponential function, indicating the presence of different emissive species or complex excited-state dynamics. psu.edu The presence of the bromine atom in this compound can shorten the fluorescence lifetime compared to unsubstituted pyrene due to the enhanced ISC rate. acs.org For instance, the fluorescence decay of a pyrene radical adduct was found to be much faster (k = 1.69 × 10⁸ s⁻¹) than that of bound pyrene (k = 1.26 × 10⁷ s⁻¹) or free pyrene (k = 2.7 × 10⁶ s⁻¹). acs.org
Solvatochromism refers to the change in the position, shape, and intensity of a molecule's absorption or emission spectra with a change in the polarity of the solvent. While the absorption spectra of many pyrene derivatives are relatively insensitive to solvent polarity, their fluorescence spectra can show significant solvatochromic effects, particularly if the molecule has a charge-transfer character in the excited state. worktribe.com
The relative intensities of the vibronic bands in the fluorescence spectrum of pyrene (known as the Ham effect) are particularly sensitive to the polarity of the surrounding medium. researchgate.net The ratio of the intensity of the third vibronic peak (I₃) to the first (I₁) is often used as a polarity index. researchgate.net For pyrene derivatives with electron-donating or electron-withdrawing groups, changes in solvent polarity can stabilize the excited state to different extents, leading to shifts in the emission wavelength. However, for some derivatives, such as those with fluoroaryl rings, the absorption spectra remain largely unaffected by solvent polarity, suggesting limited interaction with solvents in the ground state. worktribe.com
Quenching Studies
The fluorescence of pyrene and its derivatives, including those synthesized from this compound, is a subject of extensive research, particularly in the context of chemical sensing. The high fluorescence quantum yield of the pyrene moiety makes it an excellent fluorophore, whose emission can be quenched by various analytes. This "turn-off" response is the basis for many sensory applications. mdpi.com
A primary application of this phenomenon is the detection of nitroaromatic compounds (NACs), which are often components of explosives. nih.gov The interaction between an excited pyrene derivative and an electron-deficient nitroaromatic molecule typically leads to fluorescence quenching. mdpi.commdpi.com The mechanism is often attributed to a photo-induced electron transfer (PET) from the electron-rich, excited pyrene derivative to the LUMO (Lowest Unoccupied Molecular Orbital) of the NAC. mdpi.com This process provides a non-emissive de-excitation pathway, thus quenching the fluorescence.
Studies have demonstrated that pyrene-based sensors can detect ultra-trace amounts of NACs like 2,4,6-trinitrotoluene (B92697) (TNT) and 2,4-dinitrotoluene (B133949) (2,4-DNT) in aqueous media. nih.gov The efficiency of this quenching is often quantified using the Stern-Volmer equation. For certain water-soluble pyrene derivatives, Stern-Volmer quenching constants (Ksv) have been recorded in the range of 1x10⁵ M⁻¹, indicating a very high sensitivity. nih.gov
Besides nitroaromatics, other molecules and materials can act as quenchers. The fluorescence of pyrene derivatives can be quenched by molecular oxygen and stable free radicals like TEMPO through intermolecular processes. researchgate.net Furthermore, when pyrene derivatives are attached to paramagnetic centers, such as the Cu²⁺ ions in nanojar structures, significant fluorescence quenching occurs. nih.gov This quenching can involve both static and dynamic mechanisms. Static quenching arises from the formation of a non-fluorescent complex in the ground state, while dynamic quenching results from collisional encounters between the fluorophore and the quencher during the excited-state lifetime. nih.gov
The following table summarizes quenching data for pyrene derivatives with various nitroaromatic compounds.
| Fluorophore | Quencher | Stern-Volmer Constant (Ksv) (M⁻¹) | Detection Limit | Reference |
| Water-Soluble Pyrene Derivative | TNT | ~ 1 x 10⁵ | 182 ppb | nih.gov |
| Water-Soluble Pyrene Derivative | 2,4-DNT | ~ 1 x 10⁵ | 182 ppb | nih.gov |
This table is interactive. Users can sort and filter the data as needed.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a crucial technique for identifying the functional groups and characterizing the molecular structure of compounds like this compound. optica.orgspecificpolymers.com The FTIR spectrum of a molecule provides a unique "fingerprint" based on the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. thermofisher.com For Polycyclic Aromatic Hydrocarbons (PAHs) like pyrene and its derivatives, the FTIR spectrum is dominated by several characteristic bands. nih.govpolimi.it
The analysis of PAHs, including complex mixtures and isomers, can be effectively carried out using matrix isolation FTIR techniques, where molecules are trapped in an inert matrix (like argon) at low temperatures. optica.orgnih.gov This method minimizes intermolecular interactions and results in sharper, more resolved spectral bands.
The key vibrational modes observed in the FTIR spectra of PAHs are:
Aromatic C-H Stretching: These vibrations give rise to bands in the 3150-2970 cm⁻¹ region. The strongest of these fundamental C-H stretching modes typically appear between 3080 cm⁻¹ and 3040 cm⁻¹. nih.gov
C=C Ring Stretching: Vibrations associated with the stretching of the carbon-carbon bonds within the aromatic rings occur in the 1650-1450 cm⁻¹ region.
In-Plane C-H Bending: These bending vibrations are found in the 1300-1000 cm⁻¹ range.
Out-of-Plane C-H Bending (CH-OOP): These are particularly strong and diagnostic absorptions for PAHs, appearing in the 900-650 cm⁻¹ range. The exact position of these bands is highly sensitive to the substitution pattern on the aromatic ring, specifically the number of adjacent hydrogen atoms on the periphery. polimi.it The strong signals in this region are due to collective C-H out-of-plane bending vibrations. polimi.it
For this compound, one would expect to see these characteristic PAH bands. The introduction of a bromine atom would induce changes in the spectrum. The C-Br stretching vibration typically appears as a strong band in the lower frequency region of the mid-IR spectrum, generally between 650 and 500 cm⁻¹. Furthermore, the substitution pattern created by the bromine atom will influence the frequencies of the C-H out-of-plane bending modes, providing structural information. polimi.it
The table below lists the general characteristic IR absorption bands for PAHs, which are applicable to the interpretation of the this compound spectrum.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity | Reference |
| Aromatic C-H Stretch | 3150 - 3040 | Medium to Strong | nih.gov |
| Aromatic C=C Ring Stretch | 1650 - 1450 | Variable | aanda.org |
| In-Plane C-H Bend | 1300 - 1000 | Variable | aanda.org |
| Out-of-Plane C-H Bend | 900 - 650 | Strong | nih.govpolimi.it |
This table is interactive. Users can sort and filter the data as needed.
Photophysical and Electronic Properties Research
Charge Transfer Studies in 4-Bromopyrene Systems
Charge transfer processes are fundamental to the application of pyrene (B120774) derivatives in optoelectronics. The introduction of a bromine atom at the 4-position creates unique charge transfer behaviors, both within the molecule and between molecules.
While pyrene itself is a nonpolar aromatic hydrocarbon, the introduction of a bromine atom can induce a degree of intramolecular charge transfer (ICT). The electronegative bromine atom can pull electron density from the electron-rich pyrene core, creating a small dipole moment. This effect is often studied through computational methods and spectroscopic analysis. For instance, studies on similar halogenated pyrenes have shown that the charge distribution in the ground and excited states can be significantly altered by the halogen substituent. This can lead to changes in the molecule's photophysical properties, such as its fluorescence quantum yield and lifetime.
Pyrene is well-known for its ability to form excimers, which are excited-state dimers that exhibit a characteristic broad, red-shifted emission. This excimer formation is highly dependent on the concentration and the local environment. The presence of a heavy atom like bromine in this compound can influence this process. The heavy atom effect can enhance intersystem crossing from the singlet excited state to the triplet state, which can compete with and quench the fluorescence and excimer emission. This quenching occurs because the bromine atom promotes spin-orbit coupling, facilitating the transition to the non-emissive triplet state.
Excited State Dynamics and Relaxation Pathways
The excited-state dynamics of this compound are complex, involving several competing relaxation pathways. Upon photoexcitation, the molecule is promoted to an excited singlet state. From here, it can relax back to the ground state via several mechanisms:
Fluorescence: Radiative decay from the lowest excited singlet state (S1) to the ground state (S0), resulting in the emission of a photon.
Internal Conversion: A non-radiative transition between electronic states of the same spin multiplicity (e.g., S1 to S0).
Intersystem Crossing (ISC): A non-radiative transition between electronic states of different spin multiplicity, most notably from the S1 state to a triplet state (T1).
The bromine atom in this compound significantly enhances the rate of intersystem crossing due to the heavy atom effect. This leads to a higher triplet quantum yield and a decrease in the fluorescence quantum yield compared to unsubstituted pyrene. Once in the triplet state, the molecule can undergo phosphorescence (radiative decay from T1 to S0) or non-radiative decay back to the ground state.
Electronic Structure and Orbital Analysis
The electronic structure of this compound, particularly the energies of its frontier molecular orbitals, is key to understanding its chemical reactivity and photophysical behavior.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier orbitals involved in electronic transitions. In this compound, the HOMO and LUMO are primarily of π-character, derived from the pyrene aromatic system. The bromine substituent can perturb these energy levels. Computational studies, often employing Density Functional Theory (DFT), are used to calculate these energies. For instance, in a study of a related brominated pyrene derivative, the HOMO and LUMO energy levels were calculated to be -5.78 eV and -2.43 eV, respectively, leading to a HOMO-LUMO gap of 3.35 eV. These values are crucial for predicting the material's potential in electronic devices, as the HOMO-LUMO gap is related to the energy required for electronic excitation.
| Orbital | Energy (eV) |
| HOMO | -5.78 |
| LUMO | -2.43 |
| Energy Gap | 3.35 |
This table presents theoretical values for a related brominated pyrene derivative as an illustrative example.
Nonlinear Optical Properties
Research into the nonlinear optical (NLO) properties of pyrene-containing compounds has identified them as promising candidates for applications in photonics and optoelectronics. The large, planar π-conjugated structure of the pyrene core is fundamental to these properties. While direct studies on the NLO characteristics of this compound are not extensively detailed in the literature, its role as a crucial precursor in the synthesis of advanced NLO materials is well-established. rsc.org Scientists utilize this compound as a starting point to create more complex derivatives with enhanced NLO responses. rsc.org The functionalization at the 4-position allows for the strategic attachment of various electron-donating or electron-accepting groups, thereby tuning the molecule's electronic and optical behavior.
The primary focus of NLO research has been on pyrene derivatives designed with donor-π-acceptor (D-π-A) architectures. worldscientific.com In these systems, the pyrene moiety can act as the electron donor, acceptor, or the central π-bridge. The modification of pyrene, often starting from a brominated intermediate like 1-bromopyrene (B33193) or this compound, leads to materials with significant third-order NLO susceptibility (χ⁽³⁾). worldscientific.commdpi.com
Investigations into various pyrene derivatives have been conducted using techniques such as the Z-scan method to determine key NLO parameters. worldscientific.commdpi.com For instance, studies on pyrenyl Schiff base derivatives have shown that their reverse saturable absorption (RSA) capabilities stem from a combination of the large π-conjugated system and intramolecular charge transfer (ICT). researchgate.netacs.org These findings underscore the principle that by chemically modifying the pyrene structure, for which this compound is a key building block, it is possible to engineer materials with tailored NLO responses suitable for applications like optical limiting. mdpi.com
Theoretical approaches, such as Density Functional Theory (DFT), have also been employed to predict and understand the NLO properties of newly designed pyrene derivatives. rsc.org These computational studies help in elucidating structure-property relationships, correlating parameters like HOMO-LUMO energy gaps with first and second hyperpolarizabilities (β and γ). rsc.org For example, research on a series of designed pyrene derivatives showed that specific modifications could lead to remarkably high second hyperpolarizability values. rsc.org
The following tables present NLO data for specific pyrene derivatives synthesized from bromopyrene precursors, illustrating the results of these research efforts.
Table 1: Third-Order Nonlinear Optical Coefficients of a Pyrene Derivative (PY-C16)
This table shows the nonlinear optical coefficients for compound PY-C16, a pyrene derivative synthesized using 1-bromopyrene as a starting material. The measurements were performed using the Z-scan technique. mdpi.com
| Parameter | Symbol | Value | Unit |
| NLO Absorption Coefficient | β | 1.13 x 10⁻¹¹ | m/W |
| NLO Refractive Index | n₂ | 3.10 x 10⁻¹⁹ | m²/W |
| Third-Order NLO Susceptibility | χ⁽³⁾ | 1.25 x 10⁻¹³ | esu |
Table 2: Calculated NLO Properties of a Designed Pyrene Derivative (MCPTD7)
This table presents the theoretically calculated nonlinear optical properties for a designed pyrene derivative, MCPTD7, using DFT at the M06/6-31G(d,p) level. rsc.org
| Parameter | Symbol | Value | Unit |
| Dipole Moment | μ_total | 7.200 | D |
| Average Polarizability | ⟨α⟩ | 2.40 x 10⁻²² | esu |
| First Hyperpolarizability | β_vec_ | 2.84 x 10⁻²⁷ | esu |
| Second Hyperpolarizability | ⟨γ⟩ | 8.6024 x 10⁷ | esu |
Electrochemical Behavior of 4 Bromopyrene
Cyclic Voltammetry (CV) Studies
Cyclic voltammetry is a key technique used to investigate the redox behavior of 4-bromopyrene. pw.edu.pl Studies conducted in acetonitrile (B52724) (CH3CN) with a supporting electrolyte like tetraethylammonium (B1195904) tetrafluoroborate (B81430) (Et4NBF4) reveal the compound's electrochemical signature. unimi.it
The table below summarizes representative electrochemical data for the reduction of this compound.
| Electrode Material | Solvent/Electrolyte | Peak Potential (Ep) vs. SCE [V] |
| Glassy Carbon (GC) | CH3CN + 0.1 M Et4NBF4 | -2.13 |
| Silver (Ag) | CH3CN + 0.1 M Et4NBF4 | -1.21 |
| Data sourced from studies conducted at a scan rate of 0.2 V/s. unimi.itresearchgate.net |
Electrochemical Reduction Mechanisms
The electrochemical reduction of aryl halides like this compound involves the intricate process of carbon-halogen bond activation and cleavage.
The reductive cleavage of the carbon-halogen bond in organic halides can proceed through two primary mechanisms: a stepwise pathway or a concerted pathway. unimi.it
Stepwise Mechanism: An electron is transferred to the molecule to form a radical anion intermediate. This intermediate is transiently stable before the carbon-halogen bond breaks in a subsequent step.
Concerted Mechanism: The electron transfer and the bond-breaking occur in a single, concerted step, without the formation of a stable radical anion intermediate. This is also known as a dissociative electron transfer (DET) mechanism. unimi.it
For this compound, studies indicate that its reduction at a glassy carbon electrode proceeds via a concerted DET mechanism. unimi.itresearchgate.net This is in contrast to other aromatic halides where a stepwise process involving a stable radical anion is observed. unimi.it
In the electrochemical reduction of bromoarenes, the initial step, whether concerted or the first step of a stepwise process, leads to the formation of a neutral aryl radical and a halide anion. cas.cz For this compound, this would involve the generation of a 4-pyrenyl radical and a bromide ion (Br⁻).
The general mechanism for a related compound, 3-bromopyrene, proposes the formation of an initial anion radical (AX⁻•) which then rapidly cleaves to produce the neutral aryl radical (A•) and the halide anion (X⁻). cas.cz The resulting aryl radical is highly reactive and can undergo further reduction at the electrode surface or react with components of the solvent system. cas.cz
Influence of Electrode Materials and Solvents on Electrochemistry
The choice of electrode material and solvent system has a profound impact on the electrochemical reduction of this compound.
Electrode Materials: The electrode material can act as a catalyst. Silver (Ag) electrodes, in particular, exhibit remarkable electrocatalytic activity for the reduction of organic halides, including this compound. unimi.itresearchgate.net Compared to a glassy carbon (GC) electrode, the reduction of this compound at an Ag electrode occurs at a potential that is approximately 0.9 V less negative. nih.gov This substantial decrease in the overpotential highlights the catalytic role of silver in facilitating the C-Br bond cleavage. unimi.itnih.gov Studies on the analogous 3-bromopyrene have also utilized mercury electrodes. cas.cz
Solvents: The electrochemical reduction of this compound is typically carried out in aprotic, non-aqueous solvents to ensure the stability of the reactive intermediates. als-japan.com Commonly used solvents include acetonitrile (CH3CN) and N,N-dimethylformamide (DMF). unimi.itcas.cz These solvents are chosen for their ability to dissolve the substrate and the supporting electrolyte, their wide potential window, and their relative inertness towards the radical species generated during the reaction. als-japan.com A supporting electrolyte, such as a tetraalkylammonium salt, is essential to ensure the conductivity of the solution. unimi.it
Electrochemical Oscillations and Catalytic Behavior
Intriguing nonlinear phenomena, such as current oscillations, have been observed during the electroreduction of bromopyrenes. A detailed study on 3-bromopyrene, a close structural isomer, at a mercury electrode in DMF revealed that at low potential scan rates (below 0.1 V/s), the reduction is accompanied by current oscillations. cas.cz
This behavior is attributed to the slow adsorption of a reaction intermediate onto the electrode surface. cas.cz This adsorbed species appears to have an autocatalytic effect on the reduction process. As the potential becomes more negative, the adsorbed intermediate is desorbed, causing a rapid decrease in current until the next reduction process begins. cas.cz This cycle of adsorption, catalytic reduction, and desorption in a specific potential range leads to the observed oscillations, classifying the system as a new type of organic electrochemical oscillator. cas.cz
Spectroelectrochemical Investigations
Spectroelectrochemistry combines electrochemical techniques with spectroscopic methods to provide real-time information about the species generated at an electrode surface. wikipedia.org This powerful approach allows for the direct observation and characterization of reaction intermediates, such as radical anions and other transient species, by monitoring changes in their optical spectra (e.g., UV-Vis, IR) as a function of the applied potential. battery-power.eumdpi.com
While specific spectroelectrochemical studies focusing solely on this compound are not extensively detailed in the provided context, the technique is widely applied to investigate the redox pathways of transition metal complexes and other organic molecules. reading.ac.uk For a compound like this compound, UV-Vis spectroelectrochemistry could be employed to monitor the disappearance of the parent molecule's absorption bands and the appearance of new bands corresponding to the pyrenyl radical or its subsequent products, providing direct evidence for the proposed reaction mechanisms. mdpi.com
Theoretical and Computational Studies on 4 Bromopyrene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to study polycyclic aromatic hydrocarbons (PAHs) and their derivatives. scirp.org For 4-bromopyrene, DFT calculations are instrumental in predicting its molecular structure, electronic characteristics, and reactivity. researchgate.netscirp.org Methods such as B3LYP combined with basis sets like 6-311G** have been shown to be suitable for accurately modeling related compounds like chloropyrenes, providing a reliable framework for understanding this compound. scirp.org
Geometry optimization is a fundamental computational procedure to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. uctm.edunubakery.org For pyrene (B120774) derivatives, DFT calculations can accurately predict geometric parameters such as bond lengths and angles. scirp.org
While specific experimental crystallographic data for this compound is not detailed here, DFT calculations on the analogous 4-chloropyrene (B12802569) molecule provide insight into the expected structural parameters. The geometry of this compound is expected to be largely planar, similar to the parent pyrene molecule. The C-Br bond length would be a key parameter, and other bond lengths within the pyrene core are not expected to deviate significantly from those in pyrene itself. The table below shows representative geometrical parameters for 4-chloropyrene, which are expected to be comparable to those of this compound, with the primary difference being a longer C-Br bond compared to the C-Cl bond due to the larger atomic radius of bromine.
| Parameter | Value (for 4-chloropyrene) |
|---|---|
| C-Cl Bond Length | 1.75 Å |
| C-C Bond Lengths (average) | 1.40 Å |
| C-H Bond Lengths (average) | 1.08 Å |
Note: The data presented is for 4-chloropyrene, serving as a close structural analog to this compound. Data sourced from DFT B3LYP/6-311G* calculations. scirp.org*
DFT is a powerful tool for predicting the electronic properties of molecules, which are critical for applications in organic electronics and materials science. researchgate.netaps.org Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. uctm.edu The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a crucial parameter that correlates with the molecule's chemical reactivity and electronic excitation energy. scirp.orgwashington.edu
Theoretical studies on pyrene derivatives demonstrate that substitution patterns significantly influence these electronic properties. researchgate.net For 4-substituted pyrenes, the electronic characteristics can be finely tuned. Calculations on the analogous 4-chloropyrene indicate the expected range for these values in this compound. scirp.org
| Electronic Property | Predicted Value (for 4-chloropyrene) |
|---|---|
| HOMO Energy | -5.78 eV |
| LUMO Energy | -1.99 eV |
| HOMO-LUMO Gap (ΔE) | 3.79 eV |
Note: The data is based on DFT B3LYP/6-311G* calculations for 4-chloropyrene, a structural analog. scirp.org*
Molecular Dynamics Simulations (Implied by conformation studies)
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov For molecules like this compound, MD simulations can provide insights into their conformational dynamics and interactions within various environments, such as in solution or in a crystalline state. Studies on derivatives of this compound have utilized MD simulations to understand conformational behavior. The simulation tracks the trajectory of each atom by solving Newton's equations of motion, allowing for the observation of dynamic processes that are often inaccessible to static computational methods or experimental techniques. nih.gov
Quantum Chemical Analysis of Reactivity
Quantum chemical calculations, particularly those based on DFT, offer profound insights into the chemical reactivity of molecules. scirp.orgscirp.org By analyzing the electronic structure, it is possible to predict which sites on a molecule are most likely to be involved in chemical reactions. For pyrene derivatives, reactivity is dictated by the electron density at different positions on the aromatic core. researchgate.net The 1-, 3-, 6-, and 8-positions are known to be the most active sites for electrophilic aromatic substitution due to their higher electron density. researchgate.net
Chemical Potential (μ): Measures the tendency of electrons to escape from a system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2. scirp.orgmdpi.com
Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. scirp.org
Global Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). scirp.orgmdpi.com
Calculations performed on 4-chloropyrene provide a reliable estimate for these descriptors for this compound. scirp.org
| Reactivity Descriptor | Predicted Value (for 4-chloropyrene) |
|---|---|
| Chemical Potential (μ) | -3.88 eV |
| Chemical Hardness (η) | 1.90 eV |
| Global Electrophilicity Index (ω) | 3.97 eV |
Note: The data is based on DFT B3LYP/6-311G* calculations for 4-chloropyrene, a structural analog. scirp.org*
The values indicate that the molecule is moderately reactive. The chemical hardness is a direct reflection of the substantial HOMO-LUMO gap. scirp.org
Thermodynamic Property Computations
Computational methods can be used to predict the thermodynamic properties of molecules, such as their heat of formation (ΔH_f), entropy (S), and Gibbs free energy (G). numberanalytics.comnist.gov These properties are essential for understanding the stability of a compound and the energetics of its reactions. DFT calculations have been shown to provide accurate predictions for the heat of formation of pyrene derivatives. scirp.org For instance, the calculated heat of formation for 4-chloropyrene using the B3LYP/6-311G** method is in good agreement with what would be expected based on experimental trends. scirp.org
| Thermodynamic Property | Predicted Value (for 4-chloropyrene) |
|---|---|
| Heat of Formation (ΔH_f) | 69.59 kcal/mol |
Note: The data is based on DFT B3LYP/6-311G* calculations for 4-chloropyrene, a structural analog. scirp.org*
Modeling Photophysical Behavior
Theoretical and computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have become indispensable tools for elucidating the photophysical properties of pyrene derivatives, including this compound. researchgate.netresearchgate.netekb.eg These methods provide deep insights into the electronic structure, transition energies, and excited-state dynamics that govern the absorption and emission of light. researchgate.netresearchgate.netekb.eg By modeling these characteristics, researchers can rationalize experimental observations and predict the behavior of novel materials. rsc.orgnih.gov
Ground and Excited State Geometries
Computational studies typically begin with the optimization of the ground-state (S₀) geometry of the molecule. acs.org For pyrene and its derivatives, DFT calculations often show a largely planar structure for the pyrene core. bibliotekanauki.pl The introduction of a bromine atom at the 4-position is not expected to cause significant distortion of this planarity.
Following the ground-state optimization, the geometries of the lowest singlet (S₁) and triplet (T₁) excited states are calculated. These calculations are crucial as the geometry of the molecule can change upon electronic excitation, which in turn affects the emission properties. The planarity of the pyrene core is generally maintained in the excited states, which is a characteristic feature of many polycyclic aromatic hydrocarbons.
Electronic Transitions and Spectral Analysis
Time-dependent DFT (TD-DFT) is widely used to calculate the vertical excitation energies, which correspond to the absorption maxima (λabs) observed in UV-visible spectroscopy. researchgate.net These calculations also provide information on the oscillator strength of each transition, which is a measure of its probability. For pyrene derivatives, the electronic transitions are typically of a π-π* nature, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital. researchgate.net
Theoretical calculations can also predict emission wavelengths (λem) by calculating the energy difference between the optimized excited state and the ground state. The difference between the absorption and emission maxima, known as the Stokes shift, can also be estimated.
Intersystem Crossing and Quantum Yields
A key aspect of the photophysics of brominated aromatic compounds is the "heavy-atom effect." The presence of the bromine atom can significantly enhance the rate of intersystem crossing (ISC), the non-radiative transition from a singlet excited state to a triplet excited state (S₁ → T₁). This is due to increased spin-orbit coupling.
An enhanced ISC rate generally leads to a decrease in the fluorescence quantum yield (Φf) and an increase in the phosphorescence quantum yield (Φp). Computational models can estimate the spin-orbit coupling matrix elements between the relevant singlet and triplet states to quantify the ISC rate. This allows for a theoretical prediction of how the bromine substituent will affect the balance between fluorescence and phosphorescence.
Solvatochromism
The influence of the solvent environment on the photophysical properties, known as solvatochromism, can also be modeled computationally. worktribe.com By incorporating a solvent model, such as the Polarizable Continuum Model (PCM), into the DFT and TD-DFT calculations, it is possible to predict how the absorption and emission spectra will shift in solvents of different polarities. researchgate.net While this compound is not expected to exhibit strong solvatochromism due to its relatively nonpolar nature, subtle shifts can still occur and be accurately predicted by these models.
The table below summarizes key photophysical parameters for this compound that can be determined or estimated through theoretical and computational studies.
| Parameter | Description | Theoretical Method |
| λabs (nm) | Wavelength of maximum absorption | TD-DFT |
| λem (nm) | Wavelength of maximum emission (fluorescence) | TD-DFT |
| Stokes Shift (cm⁻¹) | Energy difference between absorption and emission maxima | Calculated from λabs and λem |
| Φf | Fluorescence quantum yield | Estimated from calculated radiative and non-radiative decay rates (including ISC) |
| τf (ns) | Fluorescence lifetime | Estimated from calculated radiative decay rates |
| ET1 (eV) | Energy of the lowest triplet state | DFT/TD-DFT |
Advanced Research Applications of 4 Bromopyrene
Materials Science and Organic Electronics
The unique electronic and photophysical characteristics of the pyrene (B120774) structure make its derivatives, including 4-bromopyrene, highly attractive for developing innovative semiconductor materials for organic electronic applications. mdpi.comuky.edu this compound is frequently used as a key intermediate, as the carbon-bromine bond allows for the strategic introduction of various functional groups through cross-coupling reactions, enabling the fine-tuning of molecular architecture and electronic properties. worktribe.comuky.edu This adaptability is crucial for creating materials tailored for specific electronic devices.
Pyrene-based materials are considered ideal for organic light-emitting diodes (OLEDs) due to their high fluorescence quantum yields and stability. worktribe.comuky.edu this compound is a critical starting material for synthesizing complex blue-emitting molecules. For instance, researchers have synthesized a highly efficient blue-emitting material, 9-phenyl-10-(4-(pyren-1-yl)phenyl)-9H-pyreno[4,5-d]imidazole (PyPI-Py), by first reacting 1-bromopyrene (B33193) with (4-formylphenyl)boronic acid in a Suzuki coupling reaction. chinesechemsoc.org The resulting nondoped blue OLED exhibited outstanding performance, demonstrating the value of this compound as a foundational component. chinesechemsoc.org In another study, solution-processable organic-inorganic hybrids were prepared through the Heck coupling of 1-bromopyrene, which were used as emitters in sky-blue OLEDs. kaust.edu.sa
Table 1: Performance of a Nondoped Blue OLED Based on a this compound Derivative (PyPI-Py)
| Performance Metric | Value |
|---|---|
| Maximum Brightness | 75,687 cd m⁻² |
| Maximum Current Efficiency | 13.38 cd A⁻¹ |
| Maximum External Quantum Efficiency (EQE) | 8.52% |
| EQE at 10,000 cd m⁻² brightness | 8.35% |
| Commission Internationale de l'Eclairage (CIE) coordinates | (0.15, 0.22) |
Data sourced from a study on a highly efficient blue organic light-emitting diode. chinesechemsoc.org
The high charge carrier mobility and planar structure of pyrene make its derivatives promising candidates for the semiconductor layer in organic field-effect transistors (OFETs). worktribe.comresearchgate.net The planarity of the pyrene core facilitates strong π-π stacking in the solid state, which is essential for efficient charge transport. researchgate.net Although this compound is not typically used as the final active material, it is instrumental in synthesizing more complex pyrene-based semiconductors. worktribe.comresearchgate.net For example, bromination of pyrene-4,5-dione (B1221838) is a key step in producing materials with high hole mobility for OFET applications. worktribe.com The ability to functionalize the pyrene core, starting from brominated precursors, allows for the development of semiconductors with superior transport properties for OFETs. researchgate.net
In the field of organic photovoltaics, this compound serves as a versatile building block for constructing donor and acceptor materials for solar cells. worktribe.comuky.edu The synthesis of conjugated polymers for OPV applications often relies on the functionalization of aromatic units, and the bromine atom on this compound provides a convenient handle for polymerization reactions like Suzuki and Stille coupling. whiterose.ac.uk These reactions allow for the creation of pyrene-based polymers with tailored band gaps and energy levels suitable for bulk heterojunction (BHJ) solar cells. worktribe.comwhiterose.ac.uk Preliminary studies on photovoltaic devices using polymers derived from 1,3,6,8-tetrabromopyrene (B107014) have been conducted, showcasing the potential of brominated pyrenes in this application. whiterose.ac.uk
The intrinsic fluorescence of the pyrene moiety has made it one of the most widely used chromophores in the development of fluorescent probes and chemosensors. uky.edursc.org this compound is a valuable precursor in this field, as the bromine can be substituted to attach specific recognition units or to modulate the electronic properties of the pyrene core. mdpi.comresearchgate.net This functionalization allows for the design of sensors that exhibit a change in fluorescence upon binding to a target analyte. For example, pyrene-bearing imidazole (B134444) compounds have been developed as "turn-on" fluorescent chemosensors for detecting metal ions like aluminum. chinesechemsoc.org In another application, a novel pyrene-based fluorescent probe was designed for the selective detection of hydrogen sulfide (B99878) (H₂S) in aqueous solutions, with the synthesis starting from 1-bromopyrene. researchgate.net
This compound is classified as a key reagent and building block for semiconductor materials. cymitquimica.comcymitquimica.com Its primary role is to serve as a synthetic intermediate for creating a wide array of more complex π-conjugated organic molecules. worktribe.comuky.edu The carbon-bromine bond is readily transformed via various metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Stille reactions. uky.eduwhiterose.ac.ukacs.org This chemical versatility allows for the systematic extension of the π-conjugated system and the introduction of electron-donating or electron-withdrawing groups. Such modifications are crucial for tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the optical absorption and emission characteristics, and the charge transport properties of the final materials for electronic applications. worktribe.comuky.edu
Photocatalysis and Dehalogenation Reactions
This compound is involved in the fields of photocatalysis and dehalogenation both as a substrate for studying reaction mechanisms and as a building block for creating new photocatalysts. Dehalogenation is a chemical reaction involving the cleavage of a carbon-halogen bond. wikipedia.org Due to the bond dissociation energies (C-Br < C-Cl), debromination is generally more facile than dechlorination. wikipedia.org
In one study, the photocatalytic dehalogenation of 1-bromopyrene was investigated using a supramolecular square complex as the photocatalyst. rsc.orguva.nl The research found that 1-bromopyrene binds within the cavity of the photocatalyst, and this pre-organization influences the reaction's efficiency. rsc.org While binding was observed, the conversion rate was lower compared to using a simpler, non-supramolecular photocatalyst, highlighting the complex interplay between substrate binding and catalytic activity. rsc.orguva.nl
Furthermore, this compound has been used to synthesize novel photocatalytic materials. Researchers have prepared a pyrene-based conjugated microporous polymer (TPP-PY CMP) through a Suzuki coupling reaction involving this compound. nsysu.edu.tw This polymer was then investigated for its ability to generate hydrogen from water under visible light irradiation, demonstrating the utility of this compound in creating materials for solar energy conversion. nsysu.edu.tw
Table 2: Substrate Binding and Photocatalytic Dehalogenation Using a Supramolecular Square Photocatalyst
| Substrate | Binding Constant (Kₐ) | Conversion (after 3h) |
|---|---|---|
| 4-Bromobenzaldehyde | No binding observed | 51% |
| 9-Bromophenanthrene (B47481) | 80 M⁻¹ | 42% |
| 1-Bromopyrene | 100 M⁻¹ | 16% |
Data sourced from a study on photocatalytic dehalogenation with a supramolecular square. rsc.org
Supramolecular Chemistry and Host-Guest Interactions
In the field of supramolecular chemistry, which focuses on systems of two or more molecules held together by non-covalent bonds, host-guest chemistry plays a pivotal role. wikipedia.org This area of study describes complexes where a "host" molecule forms a cavity or binding site that accommodates a smaller "guest" molecule. wikipedia.orgfiveable.me The interactions governing this binding are non-covalent, including hydrogen bonding, van der Waals forces, and π-π interactions. wikipedia.orgmdpi.com
Pyrene and its derivatives, such as this compound, are valuable guest molecules in these systems. Their flat, aromatic structure makes them ideal for π-π stacking interactions with host molecules that possess complementary aromatic surfaces. rsc.org Researchers utilize these interactions to construct complex, self-assembling structures and to study molecular recognition phenomena. fiveable.memdpi.com The binding of a guest like a pyrene derivative into a host's cavity can be highly selective and can be used to develop functional materials for sensing, catalysis, and molecular recognition. fiveable.mersc.org For instance, flat aromatic molecules like bromopyrene have been shown to bind within the cavity of specifically designed supramolecular squares, held in place by π-π interactions between the guest and perylene (B46583) diimide (PDI) units of the host. rsc.org
Substrate Binding and Catalytic Performance
Research into photocatalytic dehalogenation using a heteroleptic supramolecular square, [Pt₄(PDI-Py₂)₂(BDC)₂OTf₄], demonstrates this principle. rsc.org In this system, the cavity between two PDI units acts as the substrate binding site. rsc.org The binding strength of various flat aromatic substrates, including 1-bromopyrene (an isomer of this compound), was quantified and correlated with catalytic efficiency. rsc.orgrsc.org
Studies using ¹H-NMR titration determined the binding constants (Kₐ) for different substrates within the supramolecular square catalyst. rsc.org It was observed that substrates with a stronger binding affinity to the catalyst's cavity could lead to improved catalytic outcomes. rsc.org For example, while the dehalogenation of 9-bromophenanthrene showed only a slight improvement when using the supramolecular catalyst compared to the free PDI ligand, the result indicated a positive effect induced by substrate binding. rsc.org The study highlights that even modest binding affinities can influence catalytic performance, a key finding for the design of future supramolecular catalysts. rsc.orgrsc.org
| Substrate (Guest) | Binding Constant (Kₐ) in DMF-d₇ | Catalyst | Reaction Time | Conversion (%) | Product Yield (%) |
|---|---|---|---|---|---|
| 4-Bromobenzaldehyde | Not Reported | Supramolecular Square 2 | 24 h | 100 | 71 |
| 9-Bromophenanthrene | 80 M⁻¹ | Supramolecular Square 2 | 24 h | 62 | 54 |
| 1-Bromopyrene | 237 M⁻¹ | Supramolecular Square 2 | 24 h | 100 | Not specified, unsensitized dehalogenation was significant |
Furthermore, the steric hindrance provided by pyrene groups can also control catalytic activity. In studies involving palladium nanoparticles supported on carbon, pyrene-thiol ligands were used to modify the catalyst's surface. The bulky pyrene groups restricted substrate access to the palladium surface, which suppressed the over-hydrogenation of alkenes, thereby increasing the selectivity of alkyne semi-hydrogenation reactions. researchgate.net
Pyrene-Functionalized Nanojars
Nanojars are a class of cyclic coordination oligomers that self-assemble from pyrazolate-based ligands, copper(II) ions, and hydroxide (B78521) ions around a hydrophilic anion template. nih.govresearchgate.net These supramolecular structures are effective agents for binding and extracting anions. researchgate.net To enhance their functionality, for instance by adding fluorescent properties, researchers have covalently attached pyrene derivatives to the pyrazole (B372694) ligands that form the nanojar framework. wmich.edu
The synthesis of these functionalized nanojars involves the self-assembly of a pyrene-labeled pyrazole ligand, a copper salt (e.g., Cu(NO₃)₂), sodium hydroxide, and a template anion like sodium carbonate in a suitable solvent. nih.govacs.org Mass spectrometry confirms the formation of pyrene-decorated nanojars, such as [CO₃⊂{Cu(OH)(L1)}ₙ]²⁻, where L1 is a pyrene-functionalized pyrazolate ligand. nih.govacs.org
A significant finding in these systems is the quenching of pyrene's fluorescence upon its attachment to the copper nanojar. nih.govresearchgate.net This quenching is attributed to the paramagnetic nature of the Cu²⁺ ions within the nanojar structure. nih.govresearchgate.net The degree of quenching depends on the nature of the linker between the pyrene fluorophore and the nanojar. When the pyrene unit is directly bound, significant static quenching is observed. In contrast, when a flexible tether connects the pyrene to the nanojar, both static and dynamic quenching mechanisms are active. nih.govresearchgate.net
| Ligand | Description | Observed Fluorescence Quenching Factor |
|---|---|---|
| L1 (4-(pyren-1-yl)pyrazole) | Pyrene directly bound to the nanojar framework. | 6.3-fold |
| L2 (4-(5-(pyren-1-yl)pent-4-yn-1-yl)pyrazole) | Pyrene attached via a flexible tether. | 25-fold |
| L3 (4-(3-(pyrazol-4-yl)propyl)-1-(pyren-1-yl)-1,2,3-triazole) | Pyrene attached via a flexible tether. | 19-fold |
Environmental Chemistry Studies
Brominated polycyclic aromatic hydrocarbons (BrPAHs), including this compound, are classified as emerging environmental pollutants. copernicus.org They have been detected in various environmental matrices, such as air and soil, indicating their ubiquitous nature. nih.gov Sources of these compounds include industrial thermal processes and the decomposition of electronic waste. copernicus.org The environmental risks associated with some halogenated PAHs may be comparable to those of highly toxic compounds like polychlorinated dibenzo-p-dioxins/furans (PCDD/Fs). nih.gov Studies focusing on atmospheric deposition have confirmed the presence of this compound in environmental samples, highlighting the importance of understanding its transport and fate. nih.gov
Degradation and Environmental Fate (Implied by persistence studies)
The environmental fate of PAHs and their halogenated derivatives is a significant concern due to their persistence. heraldopenaccess.usservice.gov.uk Once in the environment, particularly in soil or sediment, PAHs can remain for long periods. service.gov.uk The persistence of these compounds is linked to their inherent resistance to biodegradation and their tendency to become less bioavailable over time by binding to soil organic matter or becoming trapped in soil micropores. service.gov.uk
For halogenated PAHs (XPAHs), photochemical transformation is a key degradation pathway in the atmosphere. copernicus.org These reactions are often heterogeneous, occurring on the surface of atmospheric particulate matter. copernicus.org Research suggests that the phototransformation mechanism for XPAHs involves dehalogenation followed by oxidation. copernicus.org The rate of transformation is influenced by the structure of the parent PAH and the type of halogen substitution, with brominated PAHs transforming at different rates than their chlorinated counterparts. copernicus.org Environmental factors such as the intensity of sunlight, temperature, and humidity also play a crucial role in the degradation process. copernicus.org The detection of this compound in atmospheric deposition samples confirms its environmental persistence and long-range transport capabilities. nih.gov
Future Directions and Emerging Research Avenues
Asymmetric Functionalization Strategies
A significant challenge in pyrene (B120774) chemistry is the development of methods for non-statistical asymmetric functionalization. worktribe.comnih.gov Future research will likely focus on developing new catalytic systems and synthetic strategies to achieve precise control over the substitution pattern on the pyrene core, enabling the synthesis of novel chiral materials. semanticscholar.org
Exploration of Novel Catalytic Applications
The unique electronic properties of pyrene derivatives suggest their potential use in catalysis. Research into the catalytic applications of metal-pyrene complexes and pyrene-based ligands is an emerging area. The ability to tune the steric and electronic properties of the pyrene ligand through functionalization at positions like the 4-position could lead to the development of highly selective and efficient catalysts.
Investigations into Structure-Property Relationships for Targeted Applications
A deeper understanding of the relationship between the molecular structure of pyrene derivatives and their photophysical and electronic properties is crucial for designing materials with specific functionalities. usbio.netglpbio.com Future research will involve a combination of experimental studies and computational modeling to elucidate these relationships, paving the way for the rational design of materials for applications in electronics, photonics, and sensing.
Advancements in Purification and Separation Techniques
The synthesis of specific isomers of brominated pyrenes often results in mixtures that are challenging to separate. researchgate.net Advances in chromatographic techniques, such as the use of novel stationary phases in GC and HPLC, are needed for the efficient purification of these compounds. nih.govresearchgate.net The development of more effective separation methods will be critical for obtaining high-purity materials for advanced applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

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